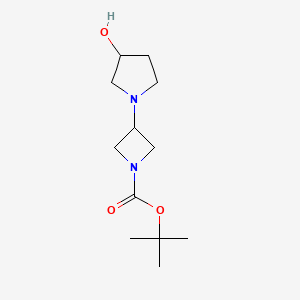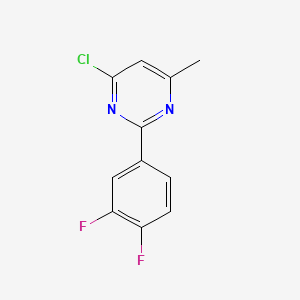
Aflastatin A
描述
Aflastatin A is a natural product found in Streptomyces . It has the molecular formula C62H115NO24 and a molecular weight of 1258.6 g/mol . It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus .
Synthesis Analysis
The total syntheses of this compound have been accomplished . The syntheses feature several complex diastereoselective fragment couplings, including a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Molecular Structure Analysis
This compound has the novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .Chemical Reactions Analysis
The syntheses of this compound feature several complex diastereoselective fragment couplings . These include a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .科学研究应用
黄曲霉毒素产生的抑制
Aflastatin A以其对寄生曲霉产生黄曲霉毒素的特定抑制作用而闻名。黄曲霉毒素是强致癌物质,对食品安全构成重大风险。 This compound 阻止这些毒素合成的能力是研究的关键领域,特别是在农业生物技术领域 .
抗菌活性
研究表明,this compound 对多种细菌、酵母菌和真菌表现出抗菌活性。 这种广谱抗菌特性使其成为开发新型抗生素或抗真菌剂的潜在候选药物,鉴于对耐药性的日益关注,这一点尤其重要 .
抗肿瘤活性
This compound 也表现出抗肿瘤活性。其作为抗癌剂的潜力正在探索中,研究重点是其作用机制以及对各种癌细胞系的疗效。 这方面的研究为开发新型癌症疗法带来了希望 .
化学结构解析
该化合物复杂的化学结构包含多个手性中心,一直是广泛研究的课题。 了解 this compound 的立体化学对于旨在复制其结构的合成化学家和研究其与生物系统相互作用的药理学家至关重要 .
黑色素生物合成抑制
This compound 已被发现能抑制某些真菌物种(例如葫芦疫霉)的黑色素生物合成。 这种应用对真菌致病机制的研究具有重要意义,并可能导致针对其毒力涉及黑色素的真菌感染的治疗方法的开发 .
农业应用
鉴于其对黄曲霉毒素产生的抑制作用,this compound 在农业方面具有潜在应用。 它可用于处理农作物以防止黄曲霉毒素污染,从而确保食品安全并减少因真菌感染造成的作物损失 .
安全和危害
While the safety and hazards of Aflastatin A itself are not explicitly mentioned in the retrieved papers, it is known that aflatoxins, which this compound inhibits, pose significant public health issues and economic concerns . Aflatoxins are classified as teratogenic, genotoxic, carcinogenic, and invisible poisons by the World Health Organization (WHO) .
作用机制
Target of Action
Aflastatin A is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . Aflatoxins are potent naturally occurring toxins and liver carcinogens, and their contamination of food is a significant risk factor for human health .
Mode of Action
This compound inhibits the production of aflatoxin and other polyketide metabolites by fungi . It affects the biosynthetic pathway of each aflatoxin and melanin . This compound inhibits the production of norsolorinic acid, an early biosynthetic intermediate of aflatoxin . The transcription of genes encoding some aflatoxin biosynthetic enzymes and a gene encoding a regulatory protein for expression of the biosynthetic enzymes (aflR) are significantly reduced by the addition of this compound .
Biochemical Pathways
This compound inhibits a very early step in aflatoxin biosynthesis prior to the transcription of aflR . It also inhibits the production of scytalone, an intermediate of melanin biosynthesis, and it severely impairs the expression of PKS1 encoding a melanin biosynthetic enzyme . This suggests that this compound inhibits an early step in melanin production similarly to the case in aflatoxin production .
Pharmacokinetics
The compound has a novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .
Result of Action
This compound completely reduces aflatoxin production by Aspergillus parasiticus at a dose of 0.5 g/mL without affecting fungal growth in solid and liquid cultures . This suggests that this compound can influence glucose metabolism in the fungus .
Action Environment
The action of this compound is influenced by the environment in which the Aspergillus parasiticus fungus exists. Fungi are minute organisms that dwell in soil and air and are often associated with food spoilage and biodeterioration . The fungal agents generally infect the food crops during harvesting, storing, and/or transporting . Therefore, the environment plays a significant role in the efficacy and stability of this compound’s action.
生化分析
Biochemical Properties
Aflastatin A interacts with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It completely inhibits aflatoxin production by Aspergillus parasiticus NRRL2999 in liquid medium or on agar plate at a concentration of 0.5 μg/ml . It also exhibits antimicrobial activity against some bacteria, yeasts, and fungi as well as antitumor activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. Most of the C2 and C3 units involved in the alkyl chain moiety of this compound were biosynthesized from acetic and propionic acids, but five C2 units in the alkyl chain originated from glycolic acid .
属性
IUPAC Name |
(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYWUJSXJULKR-YLMXTBCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H115NO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179729-59-0 | |
| Record name | Aflastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Aflastatin A?
A: this compound inhibits aflatoxin production by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory protein aflR [, , , , ]. This suggests its influence on a fundamental metabolic process that precedes specialized metabolite production.
Q2: How does this compound impact melanin biosynthesis in Colletotrichum lagenarium?
A: this compound inhibits melanin biosynthesis by suppressing the expression of the polyketide synthase gene PKS1, which is essential for melanin production. Similar to its effect on aflatoxin synthesis, this compound appears to target an early step in the melanin pathway [].
Q3: Does this compound directly inhibit the enzymatic activity of polyketide synthases involved in aflatoxin or melanin synthesis?
A: No, research indicates that this compound does not directly inhibit the catalytic activity of polyketide synthases involved in either pathway. Its mode of action is primarily at the level of gene expression and regulation [].
Q4: What metabolic changes are observed in Aspergillus parasiticus upon this compound treatment?
A: this compound significantly impacts carbon metabolism in Aspergillus parasiticus. It elevates glucose consumption and leads to the accumulation of ethanol. Additionally, it represses the transcription of genes involved in ethanol utilization [, , ].
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C62H115NO24, and its molecular weight is 1246.6 g/mol [, ].
Q6: What is the core structural feature of this compound?
A: this compound possesses a novel skeleton characterized by a tetramic acid derivative linked to a long, highly oxygenated alkyl chain [, ].
Q7: How was the structure of this compound elucidated?
A: The structure of this compound was determined through a combination of NMR spectroscopy and chemical degradation experiments. These methods allowed researchers to identify the molecule's various functional groups and determine the connectivity of its atoms [, , ].
Q8: What structural similarities exist between this compound and Blasticidin A?
A: Both this compound and Blasticidin A share a similar structure, featuring a tetramic acid derivative with a highly oxygenated long alkyl chain []. This structural similarity suggests a potential link in their biological activity and mechanism of action.
Q9: How does the stereochemistry of this compound compare to that of Blasticidin A?
A: The absolute configuration of the polyol fragment of Blasticidin A was determined to be the same as that of this compound, further strengthening the connection between their structures and potentially their biological activities [].
Q10: What insights do isotopic labeling studies provide about the biosynthesis of this compound?
A: Incorporation experiments utilizing 13C-labeled precursors revealed that the majority of C2 and C3 units within the alkyl chain of this compound originate from acetate and propionate. Interestingly, five C2 units within the chain were found to originate from glycolic acid, indicating the involvement of multiple metabolic pathways in its biosynthesis [].
Q11: What is the potential application of this compound in agriculture?
A: Due to its specific inhibition of aflatoxin production by Aspergillus parasiticus, this compound holds promise as a lead compound for developing strategies to control aflatoxin contamination in crops and food products [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



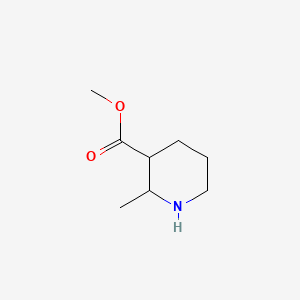



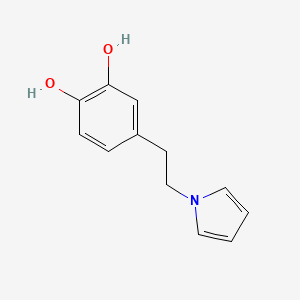
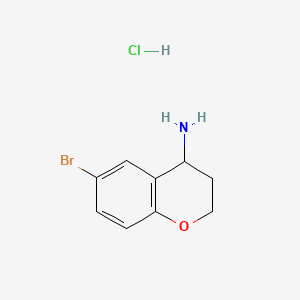
![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)
